molecular formula C20H22ClN3O3 B2926298 N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide CAS No. 1706137-03-2

N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide

Cat. No.: B2926298
CAS No.: 1706137-03-2
M. Wt: 387.86
InChI Key: KJKGWFJMOSOXKY-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is an oxalamide-based small molecule of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the N-aryloxalamide scaffold are increasingly investigated for their potential as allosteric inhibitors of clinically relevant bacterial enzymes. Research into structurally similar molecules has demonstrated effective inhibition of metallo-β-lactamases (MBLs), such as the New Delhi metallo-β-lactamase (NDM), which are a major source of carbapenem resistance in enterobacterales . These inhibitors operate through a non-competitive, slow-binding mechanism and can lower the minimum inhibitory concentrations (MICs) of carbapenem antibiotics against resistant clinical isolates, presenting a promising strategy to counter antibiotic resistance . Furthermore, the oxalamide functional group is a key moiety explored in the development of small-molecule degraders for targeted protein degradation, a novel therapeutic modality . The specific structural features of this compound—including the 3-chloro-2-methylaniline moiety and the 1-methylindolin group—make it a valuable chemical tool for researchers probing new pathways in immunology and oncology, particularly for developing treatments that require modulation of immune cell signaling or targeted protein degradation. This product is intended for laboratory research use only.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-12-15(21)4-3-5-16(12)23-20(27)19(26)22-11-18(25)14-6-7-17-13(10-14)8-9-24(17)2/h3-7,10,18,25H,8-9,11H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKGWFJMOSOXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Its unique structure, featuring both aromatic and heterocyclic components, suggests potential biological activity that may be leveraged in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN2O3C_{18}H_{20}ClN_{2}O_{3}, with a molecular weight of approximately 348.82 g/mol. The compound's structure includes a chloro-substituted aromatic ring and an indoline moiety, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : The oxalamide functional group may interact with specific enzymes, inhibiting their activity. This could be particularly relevant in pathways involving cancer cell proliferation.
  • Receptor Modulation : The compound may bind to various receptors, altering signaling pathways that regulate cellular functions such as apoptosis and proliferation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by targeting specific pathways involved in tumor growth. For instance, studies have shown that oxalamide derivatives can inhibit lysine-specific demethylase-1 (LSD1), an enzyme implicated in cancer progression .

CompoundTargetEffect
This compoundLSD1Inhibition of cancer cell proliferation
Similar oxalamidesVarious cancer-related enzymesInduction of apoptosis

Antimicrobial Activity

There is emerging evidence suggesting that oxalamides possess antimicrobial properties. The presence of the chloro group may enhance the compound's ability to disrupt microbial membranes or inhibit essential microbial enzymes .

Case Studies

Several studies have explored the biological activity of oxalamide derivatives:

  • In Vitro Studies : A study demonstrated that a related oxalamide compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through caspase activation .
  • In Vivo Studies : Animal models have shown that similar compounds can reduce tumor size when administered at specific dosages, highlighting their potential for therapeutic use in oncology .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of oxalamides indicates favorable absorption and distribution characteristics, making them suitable candidates for drug development .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s 3-chloro-2-methylphenyl group distinguishes it from analogs such as N1-(3-chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) (). The addition of a methyl group at the phenyl ring’s 2-position likely enhances lipophilicity compared to the unsubstituted 3-chlorophenyl group in compound 20. This modification may improve blood-brain barrier penetration but could reduce aqueous solubility .

In contrast, N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide (CAS 922013-79-4, ) features a methoxy group at the 2-position of the phenyl ring.

Flavoring Agents:

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, ) is an umami flavoring agent. Metabolism studies on S336 revealed rapid hepatic clearance without amide hydrolysis, suggesting that the target compound’s indoline ring might undergo oxidative metabolism, necessitating further toxicological evaluation .

Metabolic and Toxicological Profiles

However, the target compound’s indoline ring and chloro-methyl substituent may alter its metabolic pathway, leading to novel metabolites. For instance, N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide () contains a trifluoromethyl group, which is resistant to metabolic degradation, suggesting that the target compound’s chloro-methyl group might similarly enhance stability .

Data Tables

Table 1: Key Physicochemical Properties of Selected Oxalamides

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C22H23ClN3O3 428.9 3-chloro-2-methylphenyl, indolinyl-hydroxyethyl 3.8
N1-(3-chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) C17H17ClN2O3 333.1 3-chlorophenyl, 4-methoxyphenethyl 2.9
N1-(5-chloro-2-methoxyphenyl)-N2-(dimethylamino-indolinyl-ethyl)oxalamide C22H27ClN4O3 430.9 5-chloro-2-methoxyphenyl, dimethylamino 3.2

*LogP values estimated using fragment-based methods.

Q & A

Q. What synthetic routes are employed for the preparation of N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves coupling 3-chloro-2-methylaniline with a hydroxyethyl-indoline intermediate via an oxalyl chloride bridge. Protecting groups (e.g., tert-butyldimethylsilyl for the hydroxy group) may be used to prevent side reactions. Characterization includes:
  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • HPLC (using C18 columns with acetonitrile/water gradients) to assess purity (>98% by area normalization) .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • Reference : Similar oxalamide syntheses and analytical protocols are detailed in PubChem data for analogous compounds .

Q. What in vitro assays are suitable for initial evaluation of this compound’s bioactivity?

  • Methodological Answer : Prioritize assays aligned with structural motifs:
  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the indoline moiety’s role in kinase binding pockets.
  • Cellular viability assays (e.g., MTT in cancer cell lines) to screen for cytotoxicity or antiproliferative effects.
  • Receptor binding studies : Radioligand displacement assays for G-protein-coupled receptors (GPCRs), given the hydroxyethylamine linker’s prevalence in GPCR-targeting drugs .
  • Reference : Biological screening strategies for oxalamides are discussed in PubChem-derived research applications .

Advanced Research Questions

Q. How do structural modifications in the 3-chloro-2-methylphenyl and 1-methylindolin-5-yl groups affect target binding affinity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies using:
  • Analog synthesis : Replace chloro with fluoro or methyl groups to evaluate halogen-dependent interactions.
  • Molecular docking : Compare binding poses in target proteins (e.g., kinases) using software like AutoDock Vina.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD values) for wild-type vs. mutant proteins to identify critical residues .
  • Reference : SAR analysis for thiazolo-triazole-oxalamide hybrids highlights substituent effects on activity .

Q. What pharmacokinetic challenges arise from the hydroxyethyl group, and how can they be mitigated?

  • Methodological Answer : The hydroxy group may reduce metabolic stability (e.g., glucuronidation) and membrane permeability . Strategies include:
  • Prodrug derivatization : Acetylate the hydroxy group to enhance lipophilicity, with enzymatic hydrolysis in vivo.
  • Salt formation : Improve solubility via hydrochloride salts, as seen in pharmacopeial standards for hydroxy-containing amines .
  • Microsomal stability assays : Compare half-life (t₁/₂) in liver microsomes with/without modifications .
  • Reference : Pharmacopeial data for structurally similar hydroxyethylamines inform stability optimization .

Q. How can discrepancies in activity data across experimental models be resolved?

  • Methodological Answer : Address variability by:
  • Assay standardization : Control pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Batch purity validation : Re-test compounds with conflicting results using HPLC and NMR to exclude degradation products (e.g., oxalamide hydrolysis to carboxylic acids) .
  • Orthogonal models : Compare 2D cell monolayers vs. 3D spheroids to assess tumor microenvironment effects .
  • Reference : Purity thresholds in pharmacological studies are emphasized in pharmacopeial guidelines .

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